![molecular formula C20H23N3 B5711485 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B5711485.png)
3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, also known as BI-1, is a small molecule that has been studied for its potential therapeutic effects in various diseases. BI-1 is a synthetic compound that was first discovered in 2003 by a group of researchers from the University of Texas Southwestern Medical Center. Since then, BI-1 has been the subject of numerous scientific studies that have explored its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile involves its ability to regulate calcium homeostasis and reduce endoplasmic reticulum (ER) stress. 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a transmembrane protein that is localized to the ER membrane. It functions as a calcium channel that regulates calcium flux into the ER. 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile also interacts with other ER proteins to modulate ER stress and reduce apoptosis.
Biochemical and physiological effects:
3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to have various biochemical and physiological effects, including reducing oxidative stress, reducing ER stress, reducing apoptosis, improving mitochondrial function, and regulating calcium homeostasis. These effects have been observed in various cell types and animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile in lab experiments is its ability to regulate calcium homeostasis and reduce ER stress, which are important cellular processes that are involved in various diseases. Another advantage is its small molecular weight, which allows for easy delivery and penetration into cells. One limitation of using 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile in lab experiments is its potential toxicity at high concentrations, which requires careful dose optimization.
Orientations Futures
There are several future directions for 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile research, including exploring its potential therapeutic effects in other diseases, optimizing its synthesis method, improving its pharmacokinetic and pharmacodynamic properties, and developing more specific and potent 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile analogs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile's effects and to identify potential biomarkers for 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile efficacy.
Méthodes De Synthèse
The synthesis of 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile involves a multi-step process that includes the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with benzylamine to form 3-(benzylamino)-1-(4-fluorophenyl)propan-1-one. This intermediate is then reacted with isopropylamine to form 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile.
Applications De Recherche Scientifique
3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been studied for its potential therapeutic effects in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. In neurodegenerative diseases, 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to have neuroprotective effects by reducing neuronal apoptosis and oxidative stress. In cardiovascular diseases, 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to have cardioprotective effects by reducing myocardial infarction and improving cardiac function. In cancer, 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to have anti-tumor effects by inducing apoptosis and inhibiting tumor growth.
Propriétés
IUPAC Name |
3-(benzylamino)-1-propan-2-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-14(2)19-17-11-7-6-10-16(17)18(12-21)20(23-19)22-13-15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-11,13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJPDUUQEVQLMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C2=C1CCCC2)C#N)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.